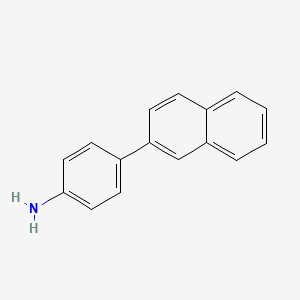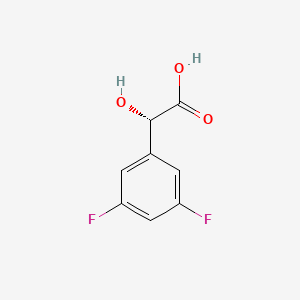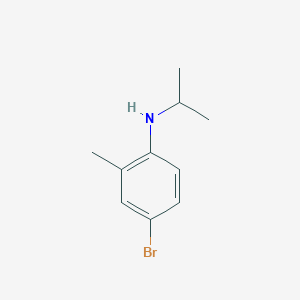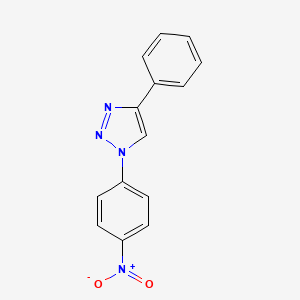
4-氰基-3-甲氧基苯甲酸甲酯
描述
“Methyl 4-cyano-3-methoxybenzoate” is a chemical compound with the CAS Number: 210037-76-6 . It has a molecular weight of 191.19 and its IUPAC name is methyl 4-cyano-3-methoxybenzoate . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The Inchi Code of “Methyl 4-cyano-3-methoxybenzoate” is1S/C10H9NO3/c1-13-9-5-7 (10 (12)14-2)3-4-8 (9)6-11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
科学研究应用
热化学性质
对与 4-氰基-3-甲氧基苯甲酸甲酯密切相关的 4-甲氧基苯甲酸甲酯进行了全面的热化学分析,以确定它们的结构和热化学性质。这项研究结合了燃烧量热法和热重分析等实验方法与计算方法,以得出这些化合物在气相中的形成焓。该研究为这些化合物的热化学行为提供了宝贵的见解,这对它们在材料科学和化学工程等各个科学领域的潜在应用至关重要 (Flores 等人,2019)。
合成应用
在一项专注于合成 4-溴-2-甲氧基苯甲酸甲酯(一种在药物和有机化学中具有潜在应用的化合物)的研究中,突出了 4-氰基-3-甲氧基苯甲酸甲酯的合成用途。合成过程涉及溴化、水解、氰化、甲氧基化和酯化,展示了该化合物作为有机合成中高产率和高纯度前体的多功能性 (陈炳河,2008)。
酶催化
在另一个领域,探索了对羟基取代的苯甲酸衍生物(包括类似于 4-氰基-3-甲氧基苯甲酸甲酯的衍生物)的酶催化。研究表明,一种细胞色素 P450 酶 CYP199A4 可以有效地对 4-甲氧基苯甲酸进行去甲基化,这表明类似化合物的选择性氧化去甲基化或去亚甲基化具有潜在的生物催化应用 (Coleman 等人,2015)。
抗菌和抗真菌活性
从红树林真菌中鉴定出一种新的异戊二烯苯基醚化合物,其结构与 4-氰基-3-甲氧基苯甲酸甲酯相似。该化合物表现出显着的抗菌和抗真菌活性,以及对 HepG2 细胞系的抑制作用。这些发现强调了 4-氰基-3-甲氧基苯甲酸甲酯及其衍生物在开发新的抗菌和抗癌剂方面的潜力 (Shao 等人,2007)。
安全和危害
属性
IUPAC Name |
methyl 4-cyano-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTJBDMQYMHNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/structure/B3115477.png)

![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3115489.png)
![2-Azaspiro[4.5]decan-4-amine](/img/structure/B3115497.png)
![3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3115502.png)




![tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3115540.png)

